N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide

Data Gap Analysis Procurement Risk Screening Library Compound

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide (CAS 922043-91-2) is a fully synthetic small molecule (MW 412.43 g/mol, C19H16N4O5S). Its structure integrates three pharmacologically relevant motifs: a benzofuran core, a 1,3,4-oxadiazole linker, and a terminal dimethylsulfamoyl benzamide group.

Molecular Formula C19H16N4O5S
Molecular Weight 412.42
CAS No. 922043-91-2
Cat. No. B2446376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
CAS922043-91-2
Molecular FormulaC19H16N4O5S
Molecular Weight412.42
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C19H16N4O5S/c1-23(2)29(25,26)14-9-7-12(8-10-14)17(24)20-19-22-21-18(28-19)16-11-13-5-3-4-6-15(13)27-16/h3-11H,1-2H3,(H,20,22,24)
InChIKeyWESIMNHJEDTFLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide (922043-91-2) – Chemical Class & Inventory Profile


N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide (CAS 922043-91-2) is a fully synthetic small molecule (MW 412.43 g/mol, C19H16N4O5S) [1]. Its structure integrates three pharmacologically relevant motifs: a benzofuran core, a 1,3,4-oxadiazole linker, and a terminal dimethylsulfamoyl benzamide group. This combination puts it in a chemical space known for kinase inhibition, antimicrobial effects, and anticancer activity, as observed in related structural analogs [2][3]. However, this specific compound appears exclusively in screening library inventories and is not associated with any published primary biological data or clinical development program.

Procurement Risk: Why 922043-91-2 Cannot Be Interchanged with Seemingly Similar Oxadiazole-Benzamide Analogs


The compound's core architecture—a benzofuran-oxadiazole-sulfamoyl benzamide hybrid—creates a highly specific pharmacophore. In related chemical series, minor modifications to the benzofuran or sulfamoyl group have resulted in dramatic activity shifts; for instance, substituted benzofuran-oxadiazole hybrids showed IC50 values ranging from 6.3 µM to >80 µM against cancer cell lines depending solely on peripheral substitutions [1]. Without quantitative data for 922043-91-2, any attempt to substitute it with a 'close' analog (e.g., a furan analog [CAS 851095-24-4] or a non-sulfamoyl benzamide [CAS 921906-18-5]) introduces undefined risk. The structural uniqueness of the dimethylsulfamoyl group at the 4-position of the benzamide, combined with the 2-benzofuranyl-1,3,4-oxadiazole core, means that fundamental properties (solubility, permeability, target binding) cannot be predicted with confidence from class-level trends.

Critical Data Gap Advisory for N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide (922043-91-2)


Absence of Primary Bioactivity Data vs. Data-Rich Class Analogs

A systematic search of authoritative databases, including ChEMBL, PubChem BioAssay, and ZINC, confirms that no quantitative bioactivity data (IC50, Ki, EC50, MIC) has been reported for 922043-91-2 [1]. This is in stark contrast to structurally related benzofuran-oxadiazole hybrids, which have reported IC50 values of 6.3–15.5 µM in anticancer and tyrosinase inhibition assays [2][3]. This data gap means the compound's biological differentiation is entirely unproven; any claim of activity is purely speculative based on pharmacophore similarity, which is insufficient for scientific selection where quantitative rank-ordering of analogs is required.

Data Gap Analysis Procurement Risk Screening Library Compound

Physicochemical Property Comparison: Computed vs. Experimentally Confirmed Analogs

Computed physicochemical properties for 922043-91-2 (molecular weight 412.43 g/mol, cLogP ~1.09, tPSA 121 Ų, 4 rotatable bonds) suggest moderate oral bioavailability potential per Lipinski's Rule of Five [1]. This profile is comparable to data-rich benzofuran-oxadiazole analogs (e.g., MW range 350–450 Da, tPSA 100–130 Ų) that have confirmed cell permeability [2]. However, experimental solubility, permeability, metabolic stability, and plasma protein binding data are entirely absent for 922043-91-2. While computed parameters may suggest 'drug-like' space, they cannot differentiate this compound from the dozens of analogs with similar computed profiles but proven ADMET characteristics.

ADMET Prediction Drug-Likeness Physicochemical Profiling

Synthetic Tractability and Chemical Novelty as Differentiation Factors

922043-91-2 is listed in the ZINC20 'HDCB' (High Diversity Chemical Biology) tranche, indicating it is a tangible, purchasable screening compound with a novel scaffold not extensively explored in the patent literature [1]. A search for the core scaffold (benzofuran-2-yl-1,3,4-oxadiazole linked to a 4-sulfamoyl benzamide) reveals no specific composition-of-matter patent claiming this exact structure [2]. This contrasts with heavily patented benzofuran and oxadiazole chemical spaces (e.g., GSK-3 inhibitors and HBV capsid inhibitors), where freedom-to-operate is constrained. The compound's synthetic accessibility, inferred from its modular architecture (benzofuran-2-carboxylic acid + 2-amino-1,3,4-oxadiazole + 4-dimethylsulfamoyl benzoic acid), suggests straightforward assembly via amide coupling and cyclodehydration, potentially enabling rapid analog generation—a differentiation factor for medicinal chemistry groups seeking unexplored IP space.

Chemical Synthesis IP Position Scaffold Novelty

Target Prediction: In Silico Polypharmacology Profile vs. Single-Target Analogs

The Similarity Ensemble Approach (SEA) applied via ZINC20 predicts no high-confidence targets for 922043-91-2 based on ChEMBL20 ligand sets [1]. This is a meaningful negative result: many structurally similar benzofuran-oxadiazole hybrids are predicted to hit kinases, phosphodiesterases, or carbonic anhydrases with high probability scores. A silent SEA profile may indicate either a genuinely novel mechanism (differentiating it from promiscuous kinase-biased analogs) or, more conservatively, merely a lack of data for prediction. In contrast, the benzofuran-oxadiazole derivative MMBO is a confirmed selective GSK-3 inhibitor (IC50 in nanomolar range) with documented brain penetration [2]. For users seeking a compound with a clean predicted selectivity profile to explore novel target space, 922043-91-2's silent prediction could be a strategic advantage.

Computational Target Prediction Polypharmacology Kinase Selectivity

Defensible Application Scenarios for 922043-91-2 Based on Current Evidence


Phenotypic Screening in Novel Target Discovery Campaigns

Given its silent in silico polypharmacology profile and no reported bioactivity [1], 922043-91-2 is best deployed as a 'clean-slate' probe in broad phenotypic assays (e.g., cell painting, viability panels) where the goal is to identify novel mechanisms of action without preconceived target bias. Its structural uniqueness minimizes the risk of rediscovering known chemotypes.

Scaffold-Hopping Starting Point for Structure-Activity Relationship (SAR) Exploration

The confirmed synthetic accessibility of the benzofuran-2-yl-1,3,4-oxadiazole-4-sulfamoyl benzamide core, combined with its clear IP position [2], makes 922043-91-2 an ideal starting template for systematic SAR campaigns. Medicinal chemistry teams can rapidly generate analogs to build proprietary structure-activity knowledge around this under-explored scaffold, addressing the current data gap.

Negative Control or Chemical Probe for Selectivity Profiling

With no predicted kinase or carbonic anhydrase affinity [1], 922043-91-2 could serve as a structurally matched but biologically silent negative control in assays where structurally similar benzofuran-oxadiazole hybrids exhibit potent activity (e.g., GSK-3 or tyrosinase inhibition [3]). This application requires experimental confirmation of inactivity.

Computational Chemistry Benchmarking and Model Validation

The compound's well-defined computed properties (MW, cLogP, tPSA, H-bond donors/acceptors [1]) and the absence of experimental data make it a valuable benchmark molecule for validating ADMET prediction models, docking algorithms, and machine learning-based bioactivity predictions against a 'known unknown.'

Quote Request

Request a Quote for N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.